

Structural Analysis of 3-Bromo-2-methylbenzo[b]thiophene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Bromo-2-methylbenzo[b]thiophene
Cat. No.:	B082513

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of **3-Bromo-2-methylbenzo[b]thiophene**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available physicochemical data, provides a detailed experimental protocol for its synthesis, and presents predicted spectroscopic data based on analogues. This guide is intended to serve as a foundational resource for researchers working with this and related benzothiophene derivatives.

Core Properties of 3-Bromo-2-methylbenzo[b]thiophene

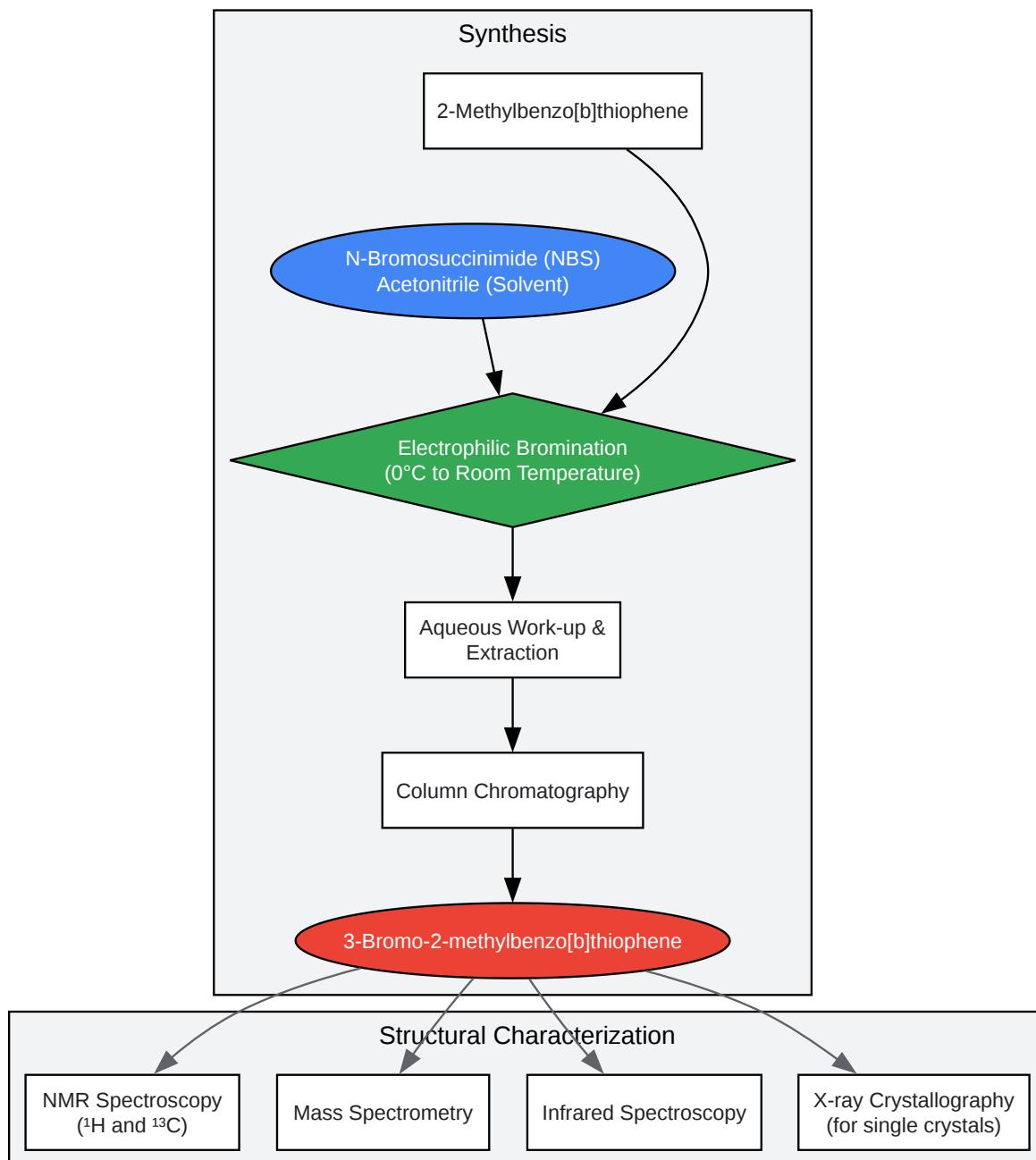

3-Bromo-2-methylbenzo[b]thiophene is a halogenated derivative of the benzothiophene scaffold. The introduction of a bromine atom at the 3-position and a methyl group at the 2-position significantly influences its chemical reactivity and potential biological activity. The bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, while the methyl group can modulate the electronic properties and lipophilicity of the molecule.

Table 1: Physicochemical Properties of **3-Bromo-2-methylbenzo[b]thiophene**

Property	Value	Reference
CAS Number	10243-15-9	[1] [2]
Molecular Formula	C ₉ H ₇ BrS	[1]
Molecular Weight	227.12 g/mol	[1]
Appearance	Typically a solid at room temperature	[1]
Canonical SMILES	CC1=C(Br)C2=CC=CC=C2S1	[1]
InChI	InChI=1S/C9H7BrS/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5H,1H3	[1]

Synthesis and Characterization Workflow

The synthesis of **3-Bromo-2-methylbenzo[b]thiophene** is most effectively achieved through the electrophilic bromination of 2-methylbenzo[b]thiophene. The following diagram illustrates the general workflow for the synthesis and subsequent structural characterization of the target compound.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and structural analysis of **3-Bromo-2-methylbenzo[b]thiophene**.

Experimental Protocols

Synthesis of 3-Bromo-2-methylbenzo[b]thiophene

A highly efficient method for the synthesis of **3-Bromo-2-methylbenzo[b]thiophene** involves the regioselective bromination of 2-methylbenzo[b]thiophene using N-Bromosuccinimide (NBS). [\[3\]](#)

Materials:

- 2-Methylbenzo[b]thiophene
- N-Bromosuccinimide (NBS)
- Acetonitrile (anhydrous)
- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for elution)

Procedure:

- In a round-bottom flask, dissolve 2-methylbenzo[b]thiophene (1 equivalent) in anhydrous acetonitrile.
- Cool the solution to 0 °C using an ice bath.
- Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford **3-Bromo-2-methylbenzo[b]thiophene** as a solid. A near-quantitative yield of 99% has been reported for this reaction.^[3]

Spectroscopic Characterization

The following are general protocols for the spectroscopic analysis of **3-Bromo-2-methylbenzo[b]thiophene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent.
- ^1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically using a proton-decoupled pulse sequence.

Mass Spectrometry (MS):

- Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol.

- Data Acquisition: Analyze the sample using a mass spectrometer, for example, with Electron Ionization (EI) or Electrospray Ionization (ESI) techniques.

Infrared (IR) Spectroscopy:

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm^{-1} .

Structural Analysis Data

Due to the limited availability of direct experimental data for **3-Bromo-2-methylbenzo[b]thiophene** in the public domain, the following spectral data is predicted based on the analysis of structurally related compounds, including 3-bromobenzo[b]thiophene and other substituted benzothiophenes.^{[4][5]}

Table 2: Predicted ^1H NMR Spectral Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.85 - 7.75	m	2H	Aromatic-H (H-4, H-7)
~ 7.40 - 7.30	m	2H	Aromatic-H (H-5, H-6)
~ 2.50	s	3H	Methyl-H (C2-CH ₃)

Table 3: Predicted ^{13}C NMR Spectral Data (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 140 - 138	Quaternary-C (C-7a)
~ 138 - 136	Quaternary-C (C-3a)
~ 135 - 133	Quaternary-C (C-2)
~ 125 - 123	Aromatic-CH
~ 123 - 121	Aromatic-CH
~ 121 - 119	Aromatic-CH
~ 119 - 117	Aromatic-CH
~ 110 - 108	Quaternary-C (C-3)
~ 15 - 13	Methyl-C (C ₂ -CH ₃)

Table 4: Predicted Mass Spectrometry Data (EI)

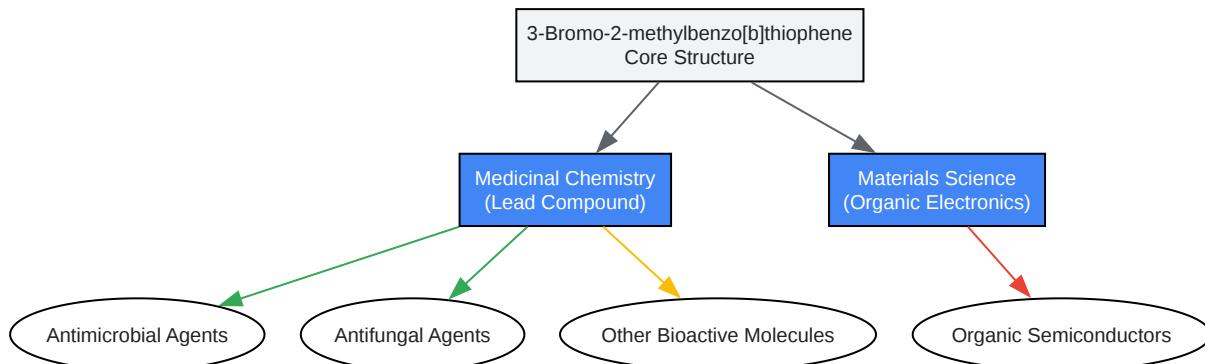

m/z	Relative Intensity (%)	Assignment
228	~98	[M+2] ⁺ (presence of ⁸¹ Br isotope)
226	100	[M] ⁺ (presence of ⁷⁹ Br isotope)
147	Moderate	[M - Br] ⁺
115	Moderate	[C ₈ H ₇ S - S] ⁺ or other fragments

Table 5: Predicted Infrared (IR) Spectral Data (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium-Weak	Aromatic C-H stretch
~ 2950 - 2850	Medium-Weak	Aliphatic C-H stretch (methyl)
~ 1600 - 1450	Strong-Medium	Aromatic C=C skeletal vibrations
~ 1450 - 1350	Medium	C-H bending (methyl)
~ 800 - 700	Strong	C-H out-of-plane bending
~ 700 - 600	Medium	C-Br stretch

Biological Context

While specific biological studies on **3-Bromo-2-methylbenzo[b]thiophene** are not widely reported, the 3-halobenzo[b]thiophene scaffold is a known pharmacophore with significant antimicrobial and antifungal activities.^[6] Studies on related compounds have shown that 3-chloro and 3-bromo derivatives are often active against a range of Gram-positive bacteria and fungi.^[7] This suggests that **3-Bromo-2-methylbenzo[b]thiophene** could be a valuable starting point for the development of new therapeutic agents. The following diagram illustrates a conceptual relationship between the core structure and its potential biological applications.

[Click to download full resolution via product page](#)

Caption: Potential applications of the **3-Bromo-2-methylbenzo[b]thiophene** scaffold.

This technical guide provides a summary of the known and predicted structural and chemical properties of **3-Bromo-2-methylbenzo[b]thiophene**. The detailed experimental protocols and compiled data serve as a valuable resource for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and materials science, facilitating further investigation and application of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CAS 10243-15-9: 3-BROMO-2-METHYL-BENZO[B]THIOPHENE [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 3-Bromo-6-methylbenzo[b]thiophene | Benchchem [benchchem.com]
- 4. Benzo(b)thiophene, 3-bromo- | C8H5BrS | CID 123250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzo[b]thiophene, 3-bromo-, [webbook.nist.gov]
- 6. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Structural Analysis of 3-Bromo-2-methylbenzo[b]thiophene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082513#3-bromo-2-methylbenzo-b-thiophene-structural-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com